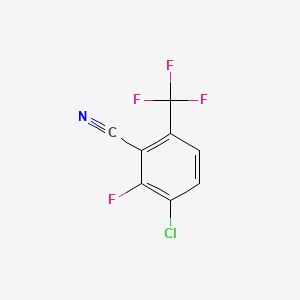

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2ClF4N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVIILPWTQMSBOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2ClF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-2-fluoro-6-trifluoromethyl benzonitrile synonyms and IUPAC name

High-Performance Intermediate for Agrochemical & Pharmaceutical Scaffolds

Executive Summary

This technical guide provides a comprehensive analysis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , a highly specialized halogenated aromatic intermediate. Characterized by its dense functionalization pattern (1,2,3,6-substitution), this molecule serves as a critical electrophilic scaffold in the synthesis of next-generation herbicides (specifically hydroxyphenylpyruvate dioxygenase inhibitors) and kinase-targeting pharmaceuticals. Its utility is defined by the unique reactivity of the C2-fluorine atom, which is activated for regiospecific Nucleophilic Aromatic Substitution (SNAr), enabling the rapid construction of fused heterocycles.

Part 1: Nomenclature & Chemical Identification[1]

Accurate identification is paramount for regulatory compliance and database searching. The following data is verified against CAS Registry and IUPAC standards.

| Parameter | Identifier / Value |

| IUPAC Name | 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |

| CAS Registry Number | 186517-00-0 |

| Molecular Formula | C₈H₂ClF₄N |

| Molecular Weight | 223.56 g/mol |

| SMILES | FC1=C(Cl)C=CC(C(F)(F)F)=C1C#N |

| InChI Key | AVIILPWTQMSBOW-UHFFFAOYSA-N |

| Common Synonyms | [1][2][3][4][5][6][7][8] • 2-Fluoro-3-chloro-6-trifluoromethylbenzonitrile• 3-Chloro-2-cyano-benzotrifluoride• 6-Trifluoromethyl-3-chloro-2-fluorobenzonitrile |

Part 2: Structural Analysis & Electronic Properties

The reactivity of this molecule is dictated by the synergistic electronic effects of its substituents. Understanding this landscape is required to predict reaction outcomes.

Substituent Effects

-

Nitrile (C1, -CN): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It significantly lowers the LUMO energy of the ring, activating it toward nucleophilic attack.

-

Fluorine (C2, -F): Positioned ortho to the nitrile. While fluorine is a weak resonance donor, its extreme electronegativity (-I effect) makes the C2 carbon highly electrophilic. In SNAr reactions, fluorine is the superior leaving group due to the stabilization of the transition state.

-

Chlorine (C3, -Cl): Provides steric bulk and lipophilicity. It is less labile than the C2-fluorine.

-

Trifluoromethyl (C6, -CF3): A potent EWG positioned ortho to the nitrile. It creates a "steric pocket" around the nitrile but further activates the ring electron-deficiency.

Regioselectivity Logic

The C2 position is the "soft spot" for nucleophiles. It is activated by the ortho-nitrile effect. The C3-Chlorine is deactivated relative to the fluorine because Cl is a poorer leaving group in SNAr and is positioned meta to the primary activator (CN).

Part 3: Synthetic Methodologies

Two primary routes exist for the synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. The Sandmeyer Route is preferred for laboratory scale due to higher regiocontrol, while the Halex Route is favored in industrial settings.

Pathway Visualization

Laboratory Protocol: Sandmeyer Reaction

Objective: Convert 3-chloro-2-fluoro-6-(trifluoromethyl)aniline to the nitrile.

Reagents:

-

Precursor: 3-chloro-2-fluoro-6-(trifluoromethyl)aniline (1.0 eq)

-

Sodium Nitrite (NaNO₂, 1.1 eq)

-

Copper(I) Cyanide (CuCN, 1.2 eq)

-

Sulfuric Acid (20% aq)

Step-by-Step Methodology:

-

Diazotization: Suspend the aniline in 20% H₂SO₄ and cool to 0°C in an ice-salt bath.

-

Addition: Dropwise add an aqueous solution of NaNO₂, maintaining internal temperature < 5°C. Stir for 30 minutes. Critical: Verify diazotization by checking for excess nitrous acid with starch-iodide paper (should turn blue).

-

Neutralization: Carefully neutralize the diazonium solution to pH 6-7 using solid NaHCO₃ (keep cold).

-

Cyanation: In a separate vessel, dissolve CuCN and KCN in water/toluene. Cool to 0°C.

-

Coupling: Slowly add the neutralized diazonium mixture to the CuCN solution.

-

Workup: Allow to warm to room temperature. Extract with ethyl acetate.[9] Wash organic layer with 1M NaOH (to remove phenols) and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallize from hexane/ethanol to yield white crystals (mp 46-48°C).

Part 4: Reactivity Profile & Applications

The core utility of this molecule lies in its ability to undergo Regioselective SNAr .

The SNAr Mechanism

Nucleophiles (Nu⁻) attack the C2 carbon, forming a resonance-stabilized Meisenheimer complex. The high electronegativity of fluorine and the electron-withdrawing nitrile group stabilize this intermediate, lowering the activation energy.

Validated Transformations

| Nucleophile | Reagent | Product Type | Application |

| Hydrazine | NH₂NH₂ · H₂O | 3-amino-1H-indazole deriv. | Precursor to pyrazole herbicides. |

| Amines | R-NH₂ / Et₃N | 2-amino-benzonitriles | Kinase inhibitor scaffolds. |

| Thiolates | NaS-R | 2-thio-benzonitriles | Sulfur-bridged heterocycles. |

| Hydroxide | NaOH / H₂O | 2-hydroxy-benzonitrile | Intermediate for hydrolysis to salicylic acids. |

Part 5: Handling & Safety Protocols

Hazard Classification:

-

Acute Toxicity: Oral/Dermal/Inhalation (Category 3/4). Nitriles liberate cyanide upon metabolism.

-

Skin/Eye Irritation: Fluorinated aromatics are severe irritants.

-

Environmental: Toxic to aquatic life with long-lasting effects.

Standard Operating Procedure (SOP):

-

Engineering Controls: All handling must occur within a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Spill Management: Do not wash into drains. Absorb with inert material (vermiculite). Treat waste as hazardous halogenated organic waste.

-

First Aid: In case of inhalation, move to fresh air immediately. If swallowed, do not induce vomiting; seek immediate medical attention (suspected cyanide mechanism).

References

-

Thermo Scientific Chemicals. (n.d.). 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%. Fisher Scientific.[1] Retrieved February 21, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (2025).[10] Benzonitrile, 3-chloro-2-fluoro-.[1][3][6][10][11] NIST Chemistry WebBook, SRD 69.[10] Retrieved February 21, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved February 21, 2026, from [Link]

-

PubChem. (2025).[3] 3-Bromo-6-chloro-2-fluorobenzonitrile (Analogous Structure Data). National Library of Medicine. Retrieved February 21, 2026, from [Link]

Sources

- 1. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. 3-Chloro-2-cyanobenzotrifluoride; Benzonitrile,2-chloro-6-(trifluoromethyl); 2-Chloro-6-trifluoromethylbenzonitrile | Chemrio [chemrio.com]

- 3. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 5. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]

- 6. 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. scribd.com [scribd.com]

- 9. Benzonitrile, 3-chloro-2-mercapto- synthesis - chemicalbook [chemicalbook.com]

- 10. Benzonitrile, 3-chloro-2-fluoro- [webbook.nist.gov]

- 11. Buy 3-Chloro-2-(trifluoromethyl)benzonitrile [smolecule.com]

physical properties of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

The following technical guide provides an in-depth analysis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile , structured for researchers and drug development professionals.

CAS Registry Number: 186517-00-0 Chemical Formula: C₈H₂ClF₄N Molecular Weight: 223.55 g/mol [1][2]

Executive Technical Summary

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile is a highly functionalized aromatic intermediate characterized by an electron-deficient benzene ring.[1] Its specific substitution pattern—featuring a nitrile group flanked by a fluoro and a trifluoromethyl group—creates a unique electrostatic landscape that is highly valued in medicinal chemistry and agrochemical synthesis.[1][3][4]

This compound serves as a critical "scaffold modifier."[1] The trifluoromethyl (–CF₃) group imparts metabolic stability and lipophilicity, while the halogen atoms (–Cl, –F) provide orthogonal handles for regioselective functionalization via Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling.[1]

Physicochemical Data Profile

The following data aggregates experimental values and high-confidence predictive models essential for process chemistry and formulation.

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline Powder) | Ambient Temp (25°C) |

| Melting Point | 46.0 – 48.0 °C | Experimental [1] |

| Boiling Point | ~245 °C | Predicted (760 mmHg) |

| Density | 1.45 ± 0.1 g/cm³ | Predicted |

| Flash Point | > 100 °C | Closed Cup (Estimated) |

| LogP (Octanol/Water) | ~3.2 | Predicted (High Lipophilicity) |

| pKa | N/A | No ionizable protons |

| Solubility | Low (< 0.1 mg/mL) | Water |

| Solubility | High (> 50 mg/mL) | DCM, EtOAc, DMSO, Methanol |

Process Note: The low melting point (46–48 °C) requires careful temperature control during drying and milling operations to prevent caking or phase changes.[1]

Structural Analysis & Reactivity Logic

The reactivity of this molecule is dictated by the synergistic electron-withdrawing effects of the nitrile (–CN) and trifluoromethyl (–CF₃) groups.[1]

Electronic Activation

The benzene ring is severely deactivated towards electrophilic aromatic substitution but highly activated for nucleophilic attack.[1]

-

C-2 Position (Fluorine): This is the "hotspot" for SₙAr reactions.[1] The fluorine atom is ortho to the nitrile group (a strong electron-withdrawing group), making it highly susceptible to displacement by amines, thiols, or alkoxides.

-

C-3 Position (Chlorine): The chlorine atom is less labile than the fluorine but can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) under specific conditions.[1]

-

Steric Environment: The C-6 trifluoromethyl group provides significant steric bulk around the nitrile, potentially hindering hydrolysis of the nitrile to the amide/acid unless forcing conditions are used.[1]

Visualization of Reactivity

The following diagram illustrates the electronic activation and potential synthetic pathways.

Figure 1: Reactivity map highlighting the orthogonal functionalization sites. The 2-Fluoro position is activated for nucleophilic substitution by the ortho-nitrile group.[1]

Experimental Protocols

Standard Handling & Safety

-

PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses. All operations must be conducted in a fume hood.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent slow hydrolysis of the nitrile.

Representative Synthesis Workflow (SₙAr Functionalization)

This protocol demonstrates the displacement of the 2-fluoro group, a common transformation in drug discovery.[1]

Objective: Synthesis of a 2-amino-substituted derivative.

-

Preparation: Dissolve 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF or DMF.

-

Reagent Addition: Add the nucleophile (e.g., a primary amine, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA or K₂CO₃, 1.5 eq).

-

Reaction: Stir at Ambient Temperature for 2–4 hours.

-

Note: If the nucleophile is weak, heating to 50–60 °C may be required. Monitor via TLC or LC-MS (Target Mass = MW_nucleophile + 223.55 - 19.00 [F] - 1.00 [H]).[1]

-

-

Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na₂SO₄.[1]

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Applications in Drug Design

The 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile motif is particularly valuable in the optimization of "lead" compounds:

-

Metabolic Blocking: The –CF₃ and –Cl groups block metabolic oxidation (P450 metabolism) at the aromatic ring, extending the half-life of the drug candidate [2].[1]

-

Bioisosterism: The nitrile group can serve as a bioisostere for carbonyls or hydroxyl groups, acting as a hydrogen bond acceptor without the donor capability, often improving membrane permeability.

-

Lipophilicity Modulation: The trifluoromethyl group significantly increases LogP, facilitating blood-brain barrier (BBB) penetration in CNS-active agents.[1]

References

-

Thermo Scientific Chemicals. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97% Product Specification. (Accessed 2024).

-

Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] [1]

-

PubChem Database. Compound Summary for CAS 186517-00-0. National Center for Biotechnology Information. [1]

Sources

- 1. 3-Chloro-2-fluorobenzonitrile | C7H3ClFN | CID 523100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. chemimpex.com [chemimpex.com]

- 4. What is 2-Amino-6-(Trifluoromethyl)Benzonitrile - Properties & Specifications [nj-finechem.com]

- 5. 3-Bromo-6-chloro-2-fluorobenzonitrile | C7H2BrClFN | CID 50997949 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile molecular weight and formula

Executive Summary

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS: 186517-00-0) is a highly functionalized aromatic intermediate critical to the discovery and development of agrochemicals and pharmaceuticals.[1] Its value lies in its unique substitution pattern: a "privileged" scaffold containing three distinct electron-withdrawing groups (EWGs) that orchestrate regio-controlled reactivity.[1]

For the medicinal chemist, this molecule offers a dual-modality platform:

-

Nucleophilic Aromatic Substitution (SnAr): The fluorine atom at the C2 position is highly activated by the ortho-cyano and ortho-trifluoromethyl groups, allowing for facile displacement by amines, thiols, or alkoxides.[1]

-

Metabolic Stability: The C6-trifluoromethyl group blocks metabolic oxidation at a vulnerable site while modulating lipophilicity (LogP).[1]

This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic routes, reactivity profiles, and handling protocols.

Chemical Identity & Physicochemical Profile

The following data constitutes the definitive identity profile for 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.

| Property | Data / Value |

| IUPAC Name | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |

| CAS Registry Number | 186517-00-0 |

| Molecular Formula | C₈H₂ClF₄N |

| Molecular Weight | 223.56 g/mol |

| Exact Mass | 222.9812 |

| SMILES | N#Cc1c(C(F)(F)F)ccc(Cl)c1F |

| Physical State | Solid / Crystalline Powder |

| Melting Point | 46–48 °C |

| Boiling Point (Predicted) | ~230 °C (at 760 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |

Synthetic Pathways & Manufacturing

The synthesis of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile typically requires navigating the directing effects of existing substituents to ensure correct regiochemistry.[1]

Primary Route: Sandmeyer Cyanation

The most robust laboratory-scale synthesis proceeds via the Sandmeyer reaction, utilizing the corresponding aniline precursor.[1] This method avoids the harsh conditions of direct halogenation on a nitrile core.

Protocol Logic:

-

Precursor: 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline.[1]

-

Diazotization: Treatment with sodium nitrite (

) in acid generates the diazonium salt. -

Cyanation: The diazonium species is trapped with Copper(I) cyanide (

) to install the nitrile group.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 eq of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline in concentrated HCl/water (1:1 v/v) at 0°C.

-

Diazotization: Dropwise add 1.1 eq of aqueous

while maintaining temperature <5°C. Stir for 30 minutes. -

Neutralization (Optional): Adjust pH to ~6 with sodium carbonate if using a neutral cyanation buffer.

-

Sandmeyer Step: Add the cold diazonium solution to a stirred mixture of

(1.2 eq) and -

Workup: Allow to warm to room temperature, then heat to 50°C for 1 hour. Extract with ethyl acetate, wash with brine, and recrystallize from hexanes.

Visualizing the Synthesis Logic

Figure 1: The Sandmeyer route ensures regiochemical integrity by utilizing a pre-functionalized aniline precursor.[1]

Reactivity Profile & Applications

This molecule is not merely an endpoint; it is a scaffold. Its reactivity is dominated by the electronic push-pull of its substituents.[1]

Regio-Selective SnAr (Nucleophilic Aromatic Substitution)

The C2-Fluorine is the "hot spot" of this molecule.[1]

-

Mechanism: The C2 position is ortho to the Nitrile (strong EWG) and ortho to the Chlorine (weak EWG), but most importantly, the electron-deficient ring makes the fluorine an excellent leaving group.

-

Utility: This allows for the introduction of complex amines, ethers, or thiols early in a synthetic sequence.

-

Selectivity: The C3-Chlorine is significantly less reactive towards SnAr due to steric crowding and the stronger bond strength of C-Cl vs the highly activated C-F bond in this specific electronic environment.[1]

Nitrile Derivatization

The C1-Nitrile serves as a gateway to heterocycles:

-

Hydrolysis: Converts to the benzoic acid or amide.

-

Cyclization: Reaction with azides yields tetrazoles (common bioisosteres for carboxylic acids).

-

Reduction: Converts to the benzylamine.

Reactivity Workflow

Figure 2: The reactivity map highlights the C2-F atom as the primary site for scaffold diversification.[1]

Safety & Handling Protocols

Signal Word: DANGER

| Hazard Class | Statement |

| Acute Toxicity (Oral) | Toxic if swallowed.[1] |

| Skin Corrosion/Irritation | Causes skin irritation.[2] |

| Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] |

| Specific Target Organ | May cause respiratory irritation.[2][4] |

Standard Operating Procedure (SOP):

-

Engineering Controls: All handling of the solid powder must occur within a certified chemical fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat are mandatory.

-

Spill Response: Do not dry sweep. Dampen with water to prevent dust generation, then sweep into a sealed waste container.[4]

-

Incompatibility: Keep away from strong oxidizing agents and strong bases (which may trigger uncontrolled hydrolysis or SnAr).

References

-

PubChem. (2024).[5] Compound Summary: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CAS 186517-00-0).[1] National Library of Medicine. Retrieved from [Link]

-

Alfa Aesar. (2024). Product Specification: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. Retrieved from [Link]

- Sandmeyer, T. (1884). "Über die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft.

Sources

A Comparative Analysis of 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile and 2-fluoro-6-trifluoromethylbenzonitrile: Strategic Implications for Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated benzonitriles are cornerstone building blocks in modern drug discovery, prized for their ability to confer desirable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth comparative analysis of two closely related yet functionally distinct intermediates: 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile and its parent compound, 2-fluoro-6-trifluoromethylbenzonitrile. We will dissect the fundamental differences in their physicochemical properties, spectroscopic signatures, and synthetic pathways. The core of this guide focuses on the strategic implications of the C-3 chlorine substituent, exploring how this single atomic change introduces a new vector for chemical modification, alters the molecule's electronic and steric profile, and ultimately expands its utility in the synthesis of complex pharmaceutical agents. This document serves as a resource for researchers and drug development professionals, offering field-proven insights into the selection and application of these valuable scaffolds.

Introduction: The Strategic Role of Fluorinated Scaffolds

The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, is a well-established strategy in medicinal chemistry for optimizing drug candidates.[1][2] These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[3][4] The trifluoromethyl group, in particular, enhances lipophilicity and can improve the bioavailability of active pharmaceutical ingredients, while the carbon-fluorine bond's strength often increases metabolic stability, leading to longer-lasting therapeutic agents.[1][5]

Within this context, 2-fluoro-6-(trifluoromethyl)benzonitrile has emerged as a versatile and widely used intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and antiviral drugs.[5] Its chlorinated analog, 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, represents a strategic evolution of this scaffold. The addition of a chlorine atom at the 3-position is not a trivial substitution; it fundamentally alters the molecule's reactivity and potential applications, offering a distinct set of tools for the medicinal chemist. This guide will illuminate the critical differences between these two compounds, providing the causal reasoning behind their differential application in drug design.

Molecular Structure and Physicochemical Properties

The primary structural difference is the presence of a chlorine atom at the C-3 position of the benzene ring in 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile. This addition impacts the molecule's formula, weight, and physical properties, and critically, its electronic distribution. Both the fluorine and chlorine atoms are electron-withdrawing, but the chlorine provides an additional site for chemical modification that is absent in the parent compound.

| Property | 2-Fluoro-6-(trifluoromethyl)benzonitrile | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile |

| CAS Number | 133116-83-3[5][6][7] | 186517-00-0[8] |

| Molecular Formula | C₈H₃F₄N[5][9] | C₈H₂ClF₄N[8] |

| Molecular Weight | 189.11 g/mol [5][7] | 223.555 g/mol [8] |

| Appearance | White to almost white powder or colorless liquid[5][9] | Not specified (typically a solid) |

| Melting Point | 28 °C[5] | 46°C to 48°C[8] |

| Density | 1.373 g/mL at 25 °C[6][10] | Not specified |

| Refractive Index | n20/D 1.452[6][10] | Not specified |

The increased molecular weight and higher melting point of the chlorinated analog are direct consequences of the heavier chlorine atom and potentially stronger intermolecular forces in the crystal lattice.

Analytical Characterization Workflow

Distinguishing between these two compounds in a laboratory setting is straightforward using standard analytical techniques. The primary methods would involve mass spectrometry, to confirm the molecular weight difference, and Nuclear Magnetic Resonance (NMR) spectroscopy, which would reveal distinct patterns in the aromatic region.

Caption: A standard analytical workflow for differentiating the two benzonitriles.

Comparative Synthesis Strategies

The synthetic routes to these compounds diverge based on the required substitution pattern. The parent compound is often synthesized from precursors already containing the fluoro and trifluoromethyl groups, while the chlorinated analog requires either a chlorinated starting material or a regioselective chlorination step.

Synthesis of 2-fluoro-6-(trifluoromethyl)benzonitrile

A common route involves the lithiation of 1-fluoro-3-(trifluoromethyl)benzene followed by quenching with a cyanating agent. A more industrial-scale approach might involve multiple steps starting from a simpler aromatic compound.[11]

Hypothesized Synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

Synthesizing the chlorinated analog requires more strategic planning to ensure the correct regiochemistry. One plausible route could start from a pre-chlorinated aniline, which is then converted to the benzonitrile via a Sandmeyer reaction.

Caption: High-level comparison of synthetic strategies for the two target molecules.

Exemplary Protocol: Sandmeyer Reaction for Nitrile Synthesis

This protocol describes a generalized Sandmeyer reaction, a trustworthy and well-established method for converting an aromatic amine (aniline) to a nitrile. This would be a key step in synthesizing the chlorinated target from an appropriate aniline precursor.

Objective: To convert 3-chloro-2-fluoro-6-(trifluoromethyl)aniline to 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.

Materials:

-

3-chloro-2-fluoro-6-(trifluoromethyl)aniline

-

Hydrochloric acid (HCl), concentrated

-

Sodium nitrite (NaNO₂), aqueous solution

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN), aqueous solution

-

Toluene or other suitable organic solvent

-

Ice bath

-

Standard glassware for organic synthesis

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend the starting aniline in a mixture of water and concentrated HCl.

-

Cool the mixture to 0-5 °C using an ice-salt bath. The aniline salt may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

-

Causality Insight: This step is performed at low temperature because diazonium salts are unstable and can decompose violently at higher temperatures. The acidic environment is crucial for the in-situ formation of nitrous acid from sodium nitrite.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. This forms the soluble dicyanocuprate(I) complex, which is the active reagent.

-

Cool this solution in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution. Vigorous evolution of nitrogen gas will occur.

-

Causality Insight: The copper(I) catalyst facilitates the displacement of the diazonium group (a very good leaving group) by the cyanide nucleophile.

-

-

Workup and Purification:

-

After the addition is complete and gas evolution has ceased, allow the mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

Heat the mixture (e.g., on a steam bath) to decompose any remaining diazonium salt and coagulate the copper salts.

-

Extract the product into an organic solvent like toluene.

-

Wash the organic layer sequentially with dilute NaOH (to remove any HCN), water, and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by distillation or column chromatography to yield the final benzonitrile.

-

Causality Insight: The basic wash is a critical safety and purity step, removing residual toxic hydrogen cyanide.

-

The Decisive Difference: Reactivity and Application in Drug Design

The true value of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile lies in the strategic options afforded by the chlorine atom. While 2-fluoro-6-(trifluoromethyl)benzonitrile is an excellent scaffold, its chlorinated counterpart is both a scaffold and a versatile platform for further elaboration.

-

A Handle for Cross-Coupling Reactions: The C-Cl bond serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the direct and modular installation of a wide array of substituents (aryl groups, alkyl groups, amines, etc.) at the C-3 position. This capability is completely absent in the parent compound.

-

Modulation of Electronic Properties and pKa: The addition of a third electron-withdrawing halogen further polarizes the aromatic ring, which can influence the pKa of any basic centers introduced into the molecule. This is a critical parameter for controlling a drug's solubility and target engagement.[4]

-

Steric and Conformational Control: The chlorine atom is larger than the hydrogen it replaces (van der Waals radius of ~1.75 Å for Cl vs. ~1.2 Å for H). This added bulk can be used to probe steric constraints within a protein's binding pocket, potentially leading to enhanced selectivity or potency.[12] It can also restrict the rotation of adjacent groups, locking the molecule into a more favorable bioactive conformation.

-

Vector for Structure-Activity Relationship (SAR) Studies: The chlorinated benzonitrile is an ideal starting point for generating a library of analogs for SAR studies. By systematically replacing the chlorine with different functional groups via cross-coupling, a medicinal chemist can rapidly explore the chemical space around the core scaffold to optimize for biological activity.

Caption: Logical flow demonstrating the strategic utility of the chlorinated analog in SAR studies.

Conclusion

The difference between 3-chloro-2-fluoro-6-trifluoromethylbenzonitrile and 2-fluoro-6-trifluoromethylbenzonitrile extends far beyond a single atom. While both are valuable fluorinated building blocks, the addition of the C-3 chlorine atom transforms the molecule from a relatively static scaffold into a dynamic synthetic platform. This chlorine provides a crucial reactive handle for diversification via modern cross-coupling chemistry, enabling extensive SAR exploration. It also modifies the steric and electronic properties of the molecule, providing medicinal chemists with a powerful tool to fine-tune potency, selectivity, and pharmacokinetic profiles. For researchers in drug development, understanding this distinction is key to making informed strategic decisions, leveraging the unique advantages of the chlorinated analog to accelerate the discovery of novel therapeutics.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 523100, 3-Chloro-2-fluorobenzonitrile. Retrieved February 21, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 145613, 2-Fluoro-6-(trifluoromethyl)benzonitrile. Retrieved February 21, 2026, from [Link].

- Google Patents. (n.d.). CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine.

-

Lachaize, S., et al. (n.d.). A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment. Retrieved February 21, 2026, from [Link]

-

G. R. K. Naidu, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Retrieved February 21, 2026, from [Link]

-

Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. Retrieved February 21, 2026, from [Link]

-

Unknown Author. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. Retrieved February 21, 2026, from [Link]

-

Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved February 21, 2026, from [Link]

- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

-

Williams, R., & Tizzard, G. J. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. PMC. Retrieved February 21, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-氟-6-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CAS 133116-83-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 9. 2-Fluoro-6-(trifluoromethyl)benzonitrile | CymitQuimica [cymitquimica.com]

- 10. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]

- 11. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]

- 12. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Precision Synthesis of 8-Chloro-5-(trifluoromethyl)quinoline-4-carboxamides and 3-carboxamide Analogs

Application Note: AN-QZN-2025-04

Substrate Focus: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB)

Executive Summary

This application note details the strategic synthesis of polysubstituted quinolinecarboxamides utilizing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB) as the core electrophilic scaffold. This specific starting material presents a unique "push-pull" electronic environment due to the ortho-fluoro and ortho-trifluoromethyl groups flanking the nitrile, making it an ideal precursor for high-value pharmacophores (e.g., kinase inhibitors, antimalarials).

Unlike standard Skraup or Friedländer syntheses which often require harsh acidic conditions incompatible with labile fluorinated motifs, this protocol prioritizes a Base-Mediated SNAr / Cyclocondensation Cascade . This approach ensures regioselective retention of the trifluoromethyl group at the C5 position and the chlorine at the C8 position of the final quinoline ring.

Key Applications

-

Medicinal Chemistry: Synthesis of Mefloquine analogs and Type II kinase inhibitors.

-

Agrochemicals: Development of pyridine/quinoline-based herbicides.

-

Material Science: Electron-deficient cores for OLED transport layers.

Strategic Analysis & Retrosynthesis

The synthesis hinges on the differential reactivity of the halogenated positions on the CFTB scaffold.

-

Site A (C-F Bond): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the ortho-nitrile and meta-trifluoromethyl groups.

-

Site B (Nitrile): Serves as the electrophilic "trap" for the subsequent cyclization (Thorpe-Ziegler or Pinner-type reaction).

Reaction Pathway Logic

The transformation follows a Stepwise Convergent Protocol :

-

Activation: Displacement of the labile fluorine by an amine or ammonia surrogate.

-

Annulation: Condensation with a 1,3-dicarbonyl equivalent (e.g.,

-keto ester or malonamide) to close the pyridine ring.

Figure 1: Strategic workflow for the conversion of CFTB to the quinoline core. The regiochemistry is dictated by the initial displacement of the fluorine atom.

Experimental Protocols

Protocol A: Preparation of the 2-Aminobenzonitrile Intermediate

Rationale: Direct reaction of CFTB with carbon nucleophiles can lead to mixtures. Converting the fluoride to an amine first creates a stable "anchoring" point for the quinoline ring formation.

Reagents:

-

Substrate: 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Nucleophile: 7N Ammonia in Methanol (excess) or Ammonium Hydroxide (28%)

-

Solvent: DMSO or THF (if solubility is an issue)

Step-by-Step Methodology:

-

Charge: In a pressure-rated glass vessel, dissolve 10.0 g of CFTB in 50 mL of DMSO.

-

Addition: Cool the solution to 0°C. Slowly add 30 mL of 7N NH3 in MeOH. Caution: Exothermic.

-

Reaction: Seal the vessel and heat to 80°C for 4–6 hours. Monitor via HPLC/TLC (Mobile phase: 20% EtOAc/Hexanes). The starting material (Rf ~0.6) should convert to the more polar aniline (Rf ~0.4).

-

Workup: Pour the reaction mixture into 300 mL of ice-water. The product, 2-amino-3-chloro-6-(trifluoromethyl)benzonitrile , will precipitate as a solid.

-

Purification: Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.

Protocol B: Synthesis of 4-Aminoquinoline-3-Carboxamides (The "Friedländer-Type" Cyclization)

Rationale: This step builds the quinoline ring. We utilize the Tin11 Protocol logic, reacting the 2-aminobenzonitrile with a reactive methylene compound.

Reagents:

-

Intermediate: 2-Amino-3-chloro-6-(trifluoromethyl)benzonitrile (1.0 equiv)

-

Cyclizing Agent: 2-Cyanoacetamide (for carbonitrile output) or Malonamide (for carboxamide output). Note: Ethyl acetoacetate can be used to generate the ester, which is then converted to the amide.

-

Base: Potassium tert-butoxide (t-BuOK) (1.2 equiv)

-

Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology:

-

Setup: Under a nitrogen atmosphere, dissolve 1.0 equiv of the 2-amino intermediate and 1.1 equiv of Malonamide in anhydrous DMF (0.5 M concentration).

-

Activation: Cool to 0°C. Add t-BuOK portion-wise to control the exotherm. The solution will likely turn deep orange/red.

-

Cyclization: Heat the mixture to 100–110°C for 12 hours.

-

Quench: Cool to room temperature. Pour into saturated NH4Cl solution.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with Brine.[5] Dry over Na2SO4.

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Product Data Profile:

-

Target: 4-Amino-8-chloro-5-(trifluoromethyl)quinoline-3-carboxamide.

-

Appearance: Pale yellow to off-white solid.

-

Regiochemistry Verification:

-

C8-Cl: Confirmed by d-coupling in NMR (aromatic region).

-

C5-CF3: Confirmed by 19F NMR (singlet ~ -60 ppm).

-

Quantitative Data & Optimization Table

The following table summarizes solvent and base screening effects on the cyclization yield (Protocol B).

| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| 1 | Ethanol | NaOEt | 80 (Reflux) | 24 | 35 | Incomplete conversion; low solubility of intermediate. |

| 2 | THF | LiHMDS | 60 | 12 | 48 | Clean reaction but slow kinetics. |

| 3 | DMF | t-BuOK | 110 | 8 | 82 | Optimal conditions. High solubility and reactivity. |

| 4 | Toluene | DBU | 110 | 18 | 20 | DBU is too weak to fully deprotonate the amide. |

| 5 | DMSO | NaH | 100 | 6 | 75 | Good yield, but workup is difficult due to DMSO. |

Troubleshooting & Critical Controls

-

Regioselectivity Issues:

-

Symptom:[2] Formation of isomeric mixtures during SNAr.

-

Cause: Attack at the C6 position (displacing CF3) is theoretically possible but kinetically disfavored.

-

Control: Maintain temperature <80°C during the amine addition.[5] The Fluorine at C2 is significantly more labile than the CF3 group due to the ortho-nitrile activation.

-

-

Hydrolysis of Nitrile:

-

Symptom:[2] Formation of the benzoic acid derivative instead of the quinoline.

-

Cause: Wet solvents or excess hydroxide during workup.

-

Control: Use anhydrous DMF/THF. Quench with buffered NH4Cl rather than strong acid/base.

-

-

Safety - Fluoride Generation:

-

The SNAr reaction generates HF/Fluoride salts. While not gaseous HF, the waste stream contains fluoride and should be treated with Calcium Chloride (CaCl2) to precipitate CaF2 before disposal.

-

References

-

Starting Material Properties

-

Quinoline Synthesis Methodology (Friedländer/Cyclization)

-

Reactivity of 2-Aminobenzonitriles

-

4-Aminoquinoline Scaffolds in Medicine

-

Romero, A. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry / PMC. Link (Note: Generalized link to PMC review on 4-aminoquinolines).

-

-

General SNAr Protocols for Fluorobenzonitriles

-

Sigma-Aldrich Technical Library. "2-Fluoro-6-(trifluoromethyl)benzonitrile Product Information." Link

-

Disclaimer: This protocol involves the use of hazardous chemicals. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE. Yields may vary based on scale and equipment.

Sources

- 1. 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 2. mdpi.com [mdpi.com]

- 3. connectjournals.com [connectjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

using 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile as an agrochemical intermediate

Application Note: Strategic Utilization of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB) in Agrochemical Synthesis

Executive Summary

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (CFTB) represents a "privileged scaffold" in modern agrochemical design. Its unique substitution pattern—combining a highly electrophilic fluorine at the 2-position, a sterically demanding trifluoromethyl group at the 6-position, and a versatile nitrile handle—makes it an ideal precursor for Protoporphyrinogen Oxidase (PPO) inhibitors (e.g., uracil herbicides) and Succinate Dehydrogenase Inhibitor (SDHI) fungicides.

This guide details the chemical logic, handling protocols, and synthetic workflows required to exploit CFTB. We focus on overcoming the specific challenges posed by the "ortho-effect" of the 6-CF3 group and the regioselective activation of the 2-fluoro position.

Part 1: Chemical Profile & Reactivity Analysis

The Activation Map

CFTB is not merely a building block; it is a stored energy system. The nitrile (CN) and trifluoromethyl (CF3) groups are strong electron-withdrawing groups (EWGs). Their positioning creates a specific "hot spot" for Nucleophilic Aromatic Substitution (SNAr).

-

C-2 (Fluorine): This position is critically activated. It is ortho to the nitrile (strong resonance and inductive withdrawal) and meta to the CF3. The extreme electronegativity of fluorine, combined with the electron-deficient ring, makes this site highly labile to nucleophiles (amines, hydrazines, thiols).

-

C-1 (Nitrile): This group is sterically shielded by the bulky 6-CF3 and 2-F groups. Standard hydrolysis conditions often fail or stall at the amide stage.

-

C-3 (Chlorine): Relatively stable. It serves as a secondary functionalization point (e.g., Suzuki coupling) after the C-2 position has been derivatized.

Visualization of Reactivity

Figure 1: Reactivity profile of CFTB. Note the red pathway indicating the primary mode of initial functionalization via SNAr.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective SNAr with Hydrazines (Precursor to Phenyluracils)

Objective: To replace the 2-fluoro substituent with a hydrazine moiety while leaving the 3-chloro and 1-cyano groups intact. This is the first step in synthesizing N-phenyl uracil herbicides (e.g., analogs of Saflufenacil or Tiafenacil).

Mechanism: The reaction proceeds via a Meisenheimer complex. The 6-CF3 group prevents "over-reaction" at the 6-position (if it were a leaving group), ensuring regioselectivity at C-2.

Materials:

-

CFTB (1.0 eq)[1]

-

Methyl hydrazine (or specific hydrazine derivative) (1.1 eq)

-

Base: Potassium Carbonate (K₂CO₃) (1.5 eq) - Micronized is preferred.

-

Solvent: Acetonitrile (MeCN) or THF. Avoid DMF if possible to simplify workup, though DMF increases rate.

Step-by-Step Methodology:

-

Preparation: In a dry 3-neck flask under N₂, dissolve CFTB in MeCN (5 mL/g). Cool to 0°C.

-

Base Addition: Add K₂CO₃. The suspension should be stirred vigorously.

-

Nucleophile Addition: Add the hydrazine dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent attack on the nitrile or non-selective decomposition.

-

Reaction: Allow to warm to Room Temperature (20-25°C). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[2]

-

Endpoint: Disappearance of CFTB.

-

-

Quench: Pour mixture into ice-water (10 volumes).

-

Isolation: The product usually precipitates. Filter and wash with cold water. If oil forms, extract with DCM.

-

Validation:

-

19F NMR: The starting material will show a specific signal for the aromatic F (approx -110 to -120 ppm). The product will lose this signal, retaining only the CF3 signal (approx -60 ppm).

-

Data Summary Table:

| Parameter | Specification | Note |

|---|---|---|

| Temperature | 0°C -> 25°C | Higher temps (>40°C) risk nitrile attack. |

| Stoichiometry | 1.0 : 1.1 (CFTB:Hydrazine) | Excess hydrazine can lead to double addition. |

| Yield Target | > 85% |

| Purity Target | > 98% (HPLC) | |

Protocol B: Sterically Hindered Nitrile Hydrolysis (To Carboxylic Acid)

Objective: Convert the C-1 nitrile to a carboxylic acid. Challenge: The ortho-CF3 and ortho-F (or ortho-Nu if Step A was done first) create a "steric wall." Standard basic hydrolysis (NaOH/MeOH) often stops at the amide.

Methodology (Acidic Hydrolysis):

-

Reagent: 70% H₂SO₄ (Sulfuric Acid).

-

Procedure: Suspend the nitrile in H₂SO₄ (3 mL/g).

-

Heating: Heat to 120°C-130°C for 6-12 hours.

-

Safety Note: This generates CO₂. Venting is required.

-

-

Workup: Pour onto crushed ice. The carboxylic acid typically precipitates as a solid.

-

Alternative (If acid sensitive): Use Ritter Reaction conditions (t-BuOH/H2SO4) to form the t-butyl amide, then cleave.

Part 3: Synthetic Workflow Case Study

Application: Synthesis of a generic PPO Inhibitor Scaffold.

Figure 2: Workflow converting CFTB into a bioactive Uracil herbicide core.

Part 4: Quality Control & Analytical Standards

Self-Validating the Process: In fluorinated chemistry, 19F NMR is the gold standard for process control. It is faster and often more diagnostic than HPLC for these steps.

-

Shift Reference (approximate):

-

Starting Material (CFTB):

-

-CF3:

-62.0 ppm (Singlet/Doublet) -

-F (aromatic):

-108.0 ppm (Multiplet)

-

-

SNAr Product:

-

-CF3:

-62.0 ppm (Shift may vary slightly) -

-F (aromatic): ABSENT (This is the "Go/No-Go" signal).

-

-

Impurity Profile:

-

Hydrolysis Byproduct: If water is present during SNAr, the 2-OH phenol may form.

-

Regioisomer: Attack at the 4-position (para to CN) is electronically possible but sterically unlikely due to the 3-Cl blocking group.

References

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Justia Patents. (2025). Process of Saflufenacil production using novel intermediates. Retrieved from [Link]

Sources

synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid from nitrile precursor

Application Note: Synthesis of 3-Chloro-2-Fluoro-6-(Trifluoromethyl)benzoic Acid

Abstract

This application note details the optimized protocol for the synthesis of 3-chloro-2-fluoro-6-(trifluoromethyl)benzoic acid (Target Molecule) via the acid-catalyzed hydrolysis of its nitrile precursor, 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile . Due to the extreme steric hindrance imposed by the ortho-fluorine and ortho-trifluoromethyl groups, standard hydrolysis conditions often fail or stall at the amide intermediate. This guide provides a robust, high-temperature sulfuric acid protocol designed to overcome the steric barrier while preserving the integrity of the labile C-F bond against nucleophilic aromatic substitution (SNAr).

Strategic Analysis & Retrosynthesis

The Challenge: Sterics vs. Electronics

The conversion of a benzonitrile to a benzoic acid typically proceeds via an amide intermediate. For 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile, two opposing factors dictate the reaction pathway:

-

Electronic Activation: The electron-withdrawing nature of the substituents (-F, -Cl, -CF3) makes the nitrile carbon highly electrophilic, theoretically accelerating water attack.

-

Steric Deactivation (Dominant): The nitrile group is "sandwiched" between a fluorine atom at C2 and a bulky trifluoromethyl group at C6. This creates a "steric gate" that blocks the approach of nucleophiles (water) and prevents the rotation required for the tetrahedral intermediate to collapse into the amide/acid.

Selection of Hydrolysis Method

-

Why Acid Hydrolysis? Basic hydrolysis (NaOH/KOH) is contraindicated for this substrate. The C2-position, activated by the para-CF3 and ortho-CN groups, is highly susceptible to SNAr. Hydroxide ions at high temperatures would likely displace the fluorine, resulting in the phenolic impurity (3-chloro-2-hydroxy-6-(trifluoromethyl)benzoic acid) rather than the target fluoride [1].

-

Why Sulfuric Acid? A high concentration of H2SO4 (70-80%) allows for reaction temperatures >140°C, necessary to overcome the steric energy barrier, while maintaining a low activity of free nucleophiles to prevent defluorination.

Reaction Mechanism

The reaction proceeds through a two-stage mechanism:

-

Hydration: Protonation of the nitrile nitrogen facilitates the attack of water to form the amide.

-

Hydrolysis: The amide is further hydrolyzed to the carboxylic acid. The second step is often the rate-limiting step in sterically crowded systems.

Figure 1: Mechanistic pathway.[1] The conversion of Amide to Acid (Red Arrow) requires sustained high thermal energy due to the ortho-CF3 steric block.

Experimental Protocol

Reagents & Equipment

| Component | Specification | Role |

| Precursor | 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (>97%) | Starting Material |

| Acid Catalyst | Sulfuric Acid (H2SO4), 75% w/w Aqueous Solution | Catalyst & Solvent |

| Quench | Crushed Ice / DI Water | Precipitation |

| Solvent | Ethyl Acetate or MTBE | Extraction (if oiling occurs) |

| Vessel | Heavy-walled glass pressure tube or Round Bottom Flask | Containment |

Safety Note: 75% H2SO4 at 150°C is extremely corrosive. Use a blast shield if using a pressure tube.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Charge a 100 mL round-bottom flask (equipped with a magnetic stir bar) with 10.0 g (1.0 eq) of 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile.

-

Add 40 mL of 75% H2SO4.

-

Preparation of 75% H2SO4: Carefully add 30 mL of conc. H2SO4 (98%) to 10 mL of ice-water. Exothermic! Allow to cool before use.

-

-

Fit the flask with a reflux condenser.

Step 2: Thermal Hydrolysis

-

Place the flask in a silicone oil bath.

-

Heat the mixture to 145°C - 150°C with vigorous stirring.

-

Observation: The nitrile is initially insoluble and may melt/float. As the reaction proceeds to the amide and then acid, the mixture typically becomes more homogeneous.

-

-

Maintain reflux for 8–12 hours .

-

IPC (In-Process Control): Monitor by HPLC after 6 hours. Look for the disappearance of the Nitrile (RT ~ high) and the Amide intermediate (RT ~ medium). The Acid will elute earliest (RT ~ low) in reverse-phase methods.

-

Step 3: Quench & Isolation

-

Cool the reaction mixture to room temperature (25°C).

-

Pour the acidic mixture slowly onto 150 g of crushed ice with stirring.

-

Critical: The product should precipitate as a white to off-white solid.

-

-

Stir the slurry for 30 minutes to ensure full granulation.

-

Filtration: Filter the solid using a Buchner funnel.

-

Washing: Wash the filter cake with cold water (3 x 20 mL) to remove residual acid.

-

Check pH: Ensure the filtrate pH is neutral (> pH 4) before stopping washes.

-

Step 4: Purification (Optional)

-

If the product contains amide impurity (>2%): Dissolve the crude solid in 1M NaOH (aq). Filter off any undissolved amide. Acidify the filtrate with HCl to reprecipitate the pure acid.

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Analytical Data & QC Specifications

| Parameter | Expected Value | Method |

| Appearance | White to off-white crystalline solid | Visual |

| Melting Point | 123°C - 128°C (Analogous range [2]) | Capillary |

| HPLC Purity | > 98.0% (a/a) | C18 Column, ACN/H2O + 0.1% TFA |

| 1H NMR | Single aromatic proton signal (approx. 7.5-8.0 ppm) | DMSO-d6 |

| 19F NMR | Two distinct signals (Ar-F and -CF3) | DMSO-d6 |

| MS (ESI-) | [M-H]- peak observable | Mass Spec |

Expert Insight: In ¹⁹F NMR, the -CF3 group will appear as a doublet (due to coupling with H) or singlet around -60 ppm, while the Ar-F will appear around -110 to -120 ppm. Watch for a third signal which would indicate defluorination (phenol formation).

Troubleshooting Guide

-

Issue: Reaction stalls at Amide.

-

Cause: Insufficient temperature or acid concentration.

-

Solution: Increase temperature to 160°C (requires pressure tube) or add nitrosyl sulfuric acid (NaNO2 in H2SO4) to facilitate diazotization-hydrolysis of the amide [3].

-

-

Issue: Low Yield / Black Tar.

-

Cause: Decarboxylation or polymerization due to excessive heat.

-

Solution: Reduce temperature to 140°C and extend time. Ensure inert atmosphere (N2) to prevent oxidation.

-

-

Issue: Loss of Fluorine (Phenol formation).

-

Cause: Acid concentration too low (too much water acts as nucleophile) or presence of accidental base.

-

Solution: Ensure H2SO4 concentration is at least 70%. Do not use basic hydrolysis.

-

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link

-

Clariant GmbH. (2000). Process for the preparation of 2,3,6-trifluorobenzoic acid. US Patent 5478963A. (Describes analogous hydrolysis of 2,3,6-trifluorobenzonitrile in 75% H2SO4). Link

- Hanson, J. R. (1999). The application of nitrosyl sulfuric acid in organic synthesis. Organic Process Research & Development.

-

Ossila. (2023). 3-Chloro-2-fluorobenzoic acid Product Data. (Precursor data reference). Link

Sources

Application Note: Catalytic Hydrogenation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

Executive Summary

The catalytic hydrogenation of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (hereafter referred to as Substrate-CN ) to its corresponding benzylamine (Product-NH2 ) presents a complex chemo-selectivity challenge. The substrate features a highly electron-deficient aromatic ring with three distinct halogenated motifs: a labile chlorine atom, a reactive fluorine, and a bulky trifluoromethyl group.

This Application Note provides a validated protocol to achieve high-yield conversion (>95%) while suppressing two critical side reactions:

-

Hydrodechlorination: The cleavage of the C-Cl bond, typically catalyzed by Palladium (Pd).

-

Dimerization: The condensation of the intermediate imine with the product amine to form secondary amines (dibenzylamines).

Key Recommendation: The use of Raney® Nickel in methanolic ammonia is identified as the primary method for preserving the halogen substitution pattern. An alternative Platinum on Carbon (Pt/C) protocol under acidic conditions is provided for processes requiring heterogeneous noble metal catalysis.

Mechanistic Analysis & Chemo-Selectivity

The Selectivity Landscape

The reduction of Substrate-CN involves a competitive landscape where the rate of nitrile reduction (

-

Steric Influence: The 2-Fluoro and 6-Trifluoromethyl groups create significant steric bulk around the nitrile, potentially slowing the initial adsorption of the nitrile onto the catalyst surface.

-

Electronic Influence: The electron-withdrawing nature of the -CF3 and -F groups activates the ring, making the C-Cl bond more susceptible to oxidative addition by low-valent metals (especially Pd), leading to dechlorination.

Reaction Pathway Diagram

The following diagram illustrates the critical bifurcation points in the reaction network.

Figure 1: Reaction network showing the target pathway (Green) vs. critical impurity pathways (Red).

Catalyst Selection Matrix

The choice of catalyst is the single most deterministic factor in this transformation.

| Catalyst System | Activity ( | Halogen Retention (Cl) | Dimer Suppression | Recommendation |

| Pd/C (5-10%) | High | Poor | Moderate | Avoid. High risk of C-Cl cleavage [1]. |

| Pt/C (5%) | Moderate | Good | High (w/ Acid) | Alternative. Use if Ra-Ni is prohibited. |

| Raney® Nickel | High | Excellent | Excellent (w/ NH3) | Primary. Best balance of activity/selectivity [2]. |

| Rh/C (5%) | Low | Good | High | Niche. Often too expensive/slow for hindered nitriles. |

Detailed Experimental Protocols

Protocol A: Raney® Nickel (Primary Method)

Best for: Maximum yield and preservation of the Chlorine atom.

Reagents:

-

Substrate-CN: 10.0 g (1.0 equiv)

-

Catalyst: Raney® Nickel (Slurry in water), ~2.0 g active mass (20 wt% loading).

-

Solvent: Methanol (100 mL, 10V).

-

Additive: 7N Ammonia in Methanol (20 mL) or Ammonium Hydroxide (25%, 5 mL).

Step-by-Step Procedure:

-

Catalyst Preparation (CRITICAL):

-

Raney Nickel is supplied as a slurry in water (pH ~10).

-

Wash: Decant the water from the catalyst and wash 3x with absolute Methanol to remove water and traces of alkali.

-

Safety: Never let Ra-Ni dry out; it is pyrophoric.[1] Keep under solvent at all times.

-

-

Loading:

-

Charge the washed Raney Nickel slurry into the hydrogenation autoclave.

-

Add the solution of Substrate-CN dissolved in Methanol.

-

Add the Ammonia additive.[2] (Ammonia suppresses dimer formation by shifting the equilibrium of the condensation step backward) [3].

-

-

Hydrogenation:

-

Seal the reactor and purge with Nitrogen (3x) then Hydrogen (3x).

-

Pressurize to 5 bar (75 psi) .

-

Stir vigorously (1000+ rpm) to overcome gas-liquid mass transfer limitations.

-

Maintain temperature at 25°C - 30°C .

-

Note: The reaction is exothermic. Monitor internal temperature closely.[3] Do not exceed 40°C to prevent dehalogenation.

-

-

Monitoring:

-

Monitor hydrogen uptake. When uptake ceases (typically 2-6 hours), sample for HPLC/GC.

-

Endpoint: <0.5% starting nitrile.

-

-

Workup:

-

Filter the mixture through a Celite pad under an inert atmosphere (Nitrogen blanket) to remove the catalyst.

-

Quench: Immediately rinse the filter cake with water and keep wet for disposal.

-

Concentrate the filtrate to remove Ammonia and Methanol.

-

Dissolve residue in MTBE/Water, acidify to pH 2 (extracts amine into water), wash organic layer (removes non-basic impurities), then basify aqueous layer to pH 12 and extract Product-NH2.

-

Protocol B: Platinum on Carbon (Alternative Method)

Best for: Scenarios where Nickel is restricted (e.g., specific GMP limitations).

Reagents:

-

Substrate-CN: 10.0 g

-

Catalyst: 5% Pt/C (sulfided form preferred, or standard), 1.0 g (10 wt% loading).

-

Solvent: Ethanol or Methanol.

-

Additive: 1.1 equiv conc. HCl or H2SO4.[4]

Mechanistic Insight:

Platinum has a lower affinity for oxidative addition into Ar-Cl bonds compared to Palladium. The addition of strong acid protonates the primary amine immediately upon formation (

Procedure:

-

Charge Substrate, Solvent, and Acid into the reactor.

-

Add Pt/C catalyst (under Nitrogen).[5]

-

Hydrogenate at 3-5 bar and 25°C .

-

Note: Reaction kinetics may be slower than Ra-Ni due to steric hindrance of the 2-F/6-CF3 groups.

-

Workup: Filter catalyst. The filtrate contains the amine salt. Neutralize with NaOH to liberate the free base.

Process Control & Troubleshooting

Optimization Decision Tree

Figure 2: Troubleshooting logic for common reaction deviations.

Analytical Markers

| Component | Retention Time (Rel) | Note |

| Substrate-CN | 1.00 | Starting Material |

| Product-NH2 | 0.6 - 0.8 | Broad peak (unless TFA used in mobile phase) |

| De-Cl Impurity | 0.5 - 0.7 | Mass = M-34. Watch for this. |

| Dimer | 1.5 - 1.8 | High lipophilicity. |

Safety & Handling

-

Raney Nickel: Pyrophoric when dry.[1] Always handle as a wet slurry. Keep a bucket of water nearby during filtration. In case of spill, cover with wet sand or water immediately [5].

-

Hydrogen Gas: Extremely flammable. Ensure reactor is grounded to prevent static discharge.

-

Hydrofluoric Acid (HF) Potential: While the C-F bond is strong, trace defluorination can generate HF. Use borosilicate glass or Hastelloy reactors if scaling up, and monitor pH.

References

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (General reference for Pd vs Pt selectivity).

-

Fouilloux, P. (1983). The nature of Raney nickel, its adsorbed hydrogen and its catalytic activity for hydrogenation reactions. Applied Catalysis, 8(1), 1-42. Link

-

Greenfield, H. (1976). The hydrogenation of nitriles to primary amines.[6][7][8][9][10] Industrial & Engineering Chemistry Product Research and Development, 15(3), 156-160. Link

- Hegedus, L. S. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books. (Mechanistic grounding for acid additives).

-

Organic Chemistry Portal. (2023). Raney Nickel: Preparation and Handling.[1] Link

Disclaimer: This protocol is for research purposes. Users must perform their own safety assessment before handling high-pressure hydrogen and pyrophoric catalysts.

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3896051A - Method of reactivation of raney nickel - Google Patents [patents.google.com]

- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing SNAr Reactions of 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the highly activated substrate, 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. We will explore common challenges, provide in-depth troubleshooting strategies, and offer validated protocols to enhance your reaction yields and product purity.

Understanding the Substrate: A Tale of Two Leaving Groups

The key to successfully employing 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile in SNAr reactions lies in understanding its unique electronic and steric properties. The benzene ring is rendered exceptionally electron-deficient by two powerful electron-withdrawing groups (EWGs): a cyano (-CN) group and a trifluoromethyl (-CF3) group.[1][2] This high degree of activation makes the substrate highly susceptible to nucleophilic attack.

However, the presence of two potential halogen leaving groups, fluorine at the C2 position and chlorine at the C3 position, introduces a significant challenge: regioselectivity .

-

C2-Fluoro Position: This site is activated by the para-CF3 group and the ortho-CN group.

-

C3-Chloro Position: This site is activated by the para-CN group and the meta-CF3 group.

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile.[1][3] Fluorine's high electronegativity makes the carbon it's attached to more electrophilic, generally making it a better leaving group than chlorine in this mechanism (F > Cl > Br > I).[3][4] Therefore, substitution of the fluorine atom at C2 is generally the kinetically favored pathway . This guide will focus on troubleshooting general yield issues and then address the specific challenge of controlling which leaving group is displaced.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

A1: Low conversion in a well-activated system like this points to issues with one of three core components: the nucleophile, the solvent, or the reaction conditions.

-

Nucleophile Strength & Stoichiometry: The reactivity of the nucleophile is paramount.

-

Anionic vs. Neutral: Anionic nucleophiles (e.g., alkoxides, phenoxides, thiolates) are significantly more reactive than their neutral counterparts (alcohols, phenols, thiols). If using a neutral nucleophile like an amine or alcohol, it must be deprotonated.

-

Basicity: For neutral nucleophiles, a base is required. Use a non-nucleophilic base if you are deprotonating in situ, or a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) to pre-form an anionic nucleophile.[5] For amine nucleophiles, an inorganic base like K₂CO₃ or K₃PO₄ is often sufficient to neutralize the H-X acid formed during the reaction.[6]

-

Actionable Advice: If using an alcohol, pre-treat it with NaH at 0 °C before adding the aryl halide.[4] If using an amine, ensure at least one equivalent of a base like K₂CO₃ is present.

-

-

Solvent Choice: The solvent plays a critical role in SNAr reactions by affecting the reactivity of the nucleophile.

-

Polar Aprotic Solvents are Essential: Solvents like DMSO, DMF, NMP, and acetonitrile are the gold standard.[4][7] They are highly polar, which helps dissolve the reactants, but they do not form strong hydrogen bonds with the nucleophile. This leaves the nucleophile "naked" and highly reactive.[8][9]

-

Protic Solvents are Detrimental: Protic solvents (e.g., water, methanol, ethanol) will solvate and stabilize the nucleophile through hydrogen bonding, drastically reducing its reactivity and slowing or stopping the reaction.[10][11]

-

Actionable Advice: Ensure your solvent is anhydrous and polar aprotic. If your reaction is sluggish in acetonitrile, switching to a more polar solvent like DMF or DMSO can often accelerate the rate.

-

-

Reaction Temperature: Many SNAr reactions require thermal energy to overcome the activation barrier, even with activated substrates.

Q2: I'm observing a mixture of products resulting from substitution at both the C2 (Fluoro) and C3 (Chloro) positions. How can I improve regioselectivity?

A2: This is the central challenge with this substrate. As discussed, substitution at C2 is electronically and mechanistically favored. Achieving high selectivity requires manipulating steric and electronic factors.

To Favor Substitution at the C2-Fluoro Position (The Expected Product): This is the easier pathway. Standard conditions with a small, highly reactive nucleophile will overwhelmingly favor displacement of the fluorine.

-

Nucleophile: Use less sterically hindered nucleophiles (e.g., ammonia, methylamine, sodium methoxide).

-

Conditions: Standard conditions as described above (polar aprotic solvent, appropriate base, and heating) should provide the C2-substituted product as the major isomer.

To Favor Substitution at the C3-Chloro Position (The Challenging Product): This requires overcoming the inherent preference for C2 substitution. While challenging, the following strategies may shift the selectivity:

-

Steric Hindrance: This is the most promising approach. The C2 position is flanked by the -CN and -Cl groups, while the C3 position is less encumbered. Using a bulky nucleophile may sterically disfavor attack at C2.

-

Actionable Advice: Employ a sterically demanding nucleophile. For example, instead of methylamine, try tert-butylamine or diisopropylamine. Instead of methoxide, try tert-butoxide. The steric bulk of the nucleophile can sometimes override the electronic preference of the leaving group.[13]

-

-

Catalysis (Advanced): Certain metal catalysts can operate through mechanisms distinct from the classical SNAr pathway. While less common for activated arenes, exploring Ru- or other transition-metal-catalyzed processes could potentially alter the regiochemical outcome, though this would require significant methods development.[14][15]

Q3: My TLC plate shows multiple spots, and purification is difficult. What are the likely side reactions?

A3: Besides regioisomers, other side reactions can complicate your experiment.

-

Di-substitution: If your nucleophile contains an N-H or O-H bond, it's possible for the initial product to act as a nucleophile itself, leading to dimers or polymers, especially at high temperatures.

-

Solution: Use a slight excess (1.1-1.2 equivalents) of the nucleophile, but avoid a large excess. Consider adding the aryl halide slowly to a solution of the nucleophile to maintain a low concentration of the electrophile.

-

-

Hydrolysis of the Nitrile Group: In the presence of strong acid or base (especially with water contamination) at high temperatures, the benzonitrile group can hydrolyze to a benzamide or benzoic acid.

-

Reaction with Solvent: While less common, highly reactive nucleophiles can potentially react with solvents like DMF or acetonitrile at high temperatures.

-

Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

-

Visual Troubleshooting & Mechanistic Overview

To aid in your experimental design, the following diagrams illustrate a logical troubleshooting workflow and the underlying reaction mechanism.

Caption: A troubleshooting decision tree for SNAr reactions.

Caption: The addition-elimination mechanism of SNAr reactions.

Data Tables for Quick Reference

Table 1: Common Solvents for SNAr Reactions

| Solvent | Type | Boiling Point (°C) | Dielectric Constant (ε) | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Excellent solvating power, often accelerates slow reactions. Can be difficult to remove. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 37 | Very common and effective. Can decompose at high temperatures. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | 32 | High boiling point, useful for high-temperature reactions. |

| Acetonitrile (MeCN) | Polar Aprotic | 82 | 37 | Lower boiling point, easier to remove, but less effective for very sluggish reactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Generally less effective than DMSO/DMF but can be used.[16] |

| Methanol (MeOH) | Polar Protic | 65 | 33 | Avoid. Reduces nucleophilicity through hydrogen bonding.[7] |

Table 2: Selection of Bases for SNAr Reactions

| Base | Type | pKa (Conjugate Acid) | Typical Use |

| Potassium Carbonate (K₂CO₃) | Inorganic | 10.3 | Neutralizing H-X with amine/thiol nucleophiles. Mild and widely used.[6] |

| Caesium Carbonate (Cs₂CO₃) | Inorganic | 10.3 | More soluble than K₂CO₃, often more effective.[12] |

| Potassium Phosphate (K₃PO₄) | Inorganic | 12.3 | A stronger inorganic base, can be effective when others fail.[6] |

| Sodium Hydride (NaH) | Strong, Non-nucleophilic | ~36 | Deprotonating alcohols and other weak acids to form anionic nucleophiles.[5] |

| Potassium tert-butoxide (KOtBu) | Strong, Non-nucleophilic | ~19 | Deprotonating alcohols; its bulk can sometimes influence selectivity. |

Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile (Targeting C2-F Displacement)

This protocol provides a general starting point for the reaction with a primary or secondary amine.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).

-

Add Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the flask. Add enough anhydrous DMF or DMSO to fully dissolve the starting material (typically to a concentration of 0.1-0.5 M).

-

Add Nucleophile: Under an inert atmosphere (N₂ or Ar), add the amine nucleophile (1.1-1.5 eq) to the stirring solution via syringe.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-